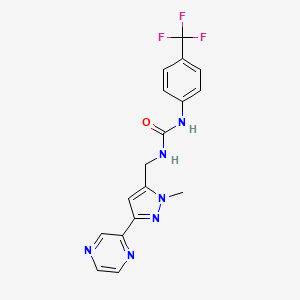
1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H15F3N6O and its molecular weight is 376.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, a pyrazinyl group, and a trifluoromethylphenyl moiety, contributing to its chemical reactivity and biological activity. Its molecular formula is C15H14F3N5O with a molecular weight of approximately 353.30 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions may involve:
- Hydrogen bonding : The urea moiety can form hydrogen bonds with target proteins.
- Hydrophobic interactions : The trifluoromethyl group enhances the lipophilicity, allowing better membrane penetration.
- Van der Waals forces : These interactions contribute to the stability of the compound when bound to its targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including variations similar to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.46 ± 0.04 | Apoptosis induction |
| Compound C | HepG2 | 26 | Growth inhibition |
These compounds displayed significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure can lead to enhanced biological activity .
Antimicrobial Activity
The compound has shown potential antimicrobial properties, particularly against specific bacterial strains. Preliminary studies indicate that it may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of metabolic pathways .
Case Study 1: Anticancer Efficacy
A study conducted by Li et al. evaluated several pyrazole derivatives for their anticancer properties, including compounds structurally related to this compound. The findings revealed that certain derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cell lines, demonstrating significant potency in inhibiting cancer cell proliferation .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various pyrazole-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.5–2 µg/mL, suggesting strong antibacterial activity .
Propiedades
IUPAC Name |
1-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c1-26-13(8-14(25-26)15-10-21-6-7-22-15)9-23-16(27)24-12-4-2-11(3-5-12)17(18,19)20/h2-8,10H,9H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGFAXGQAFEMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














